Sulindac Sulfone Acyl-beta-D-Glucuronide

Description

Systematic Chemical Nomenclature

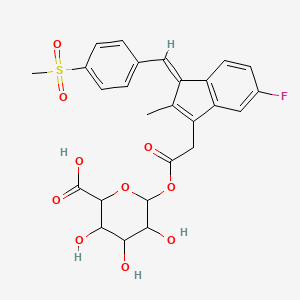

In research and regulatory contexts, unambiguous naming is critical. The systematic IUPAC (International Union of Pure and Applied Chemistry) name for Sulindac (B1681787) Sulfone Acyl-beta-D-Glucuronide is (2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. nih.gov This name precisely describes the molecular structure, including the stereochemistry of the glucuronic acid moiety and the geometric isomerism of the benzylidene group.

Molecular Formula and Mass in Research Analyses

The elemental composition and mass of a compound are foundational data points for its identification and quantification in analytical studies. The molecular formula for Sulindac Sulfone Acyl-beta-D-Glucuronide is C26H25FO10S. nih.govhyphadiscovery.comnih.gov This formula is used to calculate its exact mass and molecular weight, which are crucial for techniques such as mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C26H25FO10S |

| Molecular Weight | 548.53 g/mol |

| Monoisotopic Mass | 548.11524633 Da |

Considerations of Stereochemistry and Isomeric Forms (e.g., Acyl Migration Products)

The stereochemistry of this compound is complex and vital to its identity. The IUPAC name specifies the configuration of five chiral centers in the glucuronic acid ring ((2S,3S,4S,5R,6S)) and the geometry at the double bond ((3Z)) of the indenyl group. nih.gov

A significant characteristic of acyl glucuronides is their propensity to undergo intramolecular rearrangement, a process known as acyl migration. nih.govnih.govclinpgx.org This chemical instability leads to the formation of various positional isomers. The initial, enzymatically formed 1-β-O-acyl glucuronide can non-enzymatically rearrange under physiological conditions (pH 7.4) to form 2-β, 3-β, and 4-β isomers. nih.gov

This migration occurs through the nucleophilic attack of the adjacent free hydroxyl groups on the ester carbonyl carbon. acs.org The process is sequential, with the C-2 ester typically forming first, followed by the C-3 and C-4 esters. acs.org While these rearrangement steps are generally reversible, the reformation of the high-energy 1-O-acyl bond from the other isomers is not favored. acs.org The formation of these isomers is a critical consideration in analytical studies, as it can complicate chromatographic separation and quantification, requiring careful sample handling to ensure accurate measurement of the parent conjugate. clinpgx.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H25FO10S |

|---|---|

Molecular Weight |

548.5 g/mol |

IUPAC Name |

6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H25FO10S/c1-12-17(9-13-3-6-15(7-4-13)38(2,34)35)16-8-5-14(27)10-19(16)18(12)11-20(28)36-26-23(31)21(29)22(30)24(37-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9+ |

InChI Key |

POIVPBPDRVZPSG-RQZCQDPDSA-N |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Biochemical Pathways of Formation: Glucuronidation of Sulindac Sulfone

Overview of Carboxylic Acid Glucuronidation as a Phase II Biotransformation

Glucuronidation is a major Phase II biotransformation pathway in mammals, responsible for the metabolism of a wide array of foreign compounds (xenobiotics) and endogenous molecules. nih.govpharmacy180.com This process typically detoxifies compounds by making them more water-soluble, thus facilitating their excretion from the body. nih.gov For drugs containing a carboxylic acid group, this pathway leads to the formation of acyl glucuronides. researchgate.net While generally a detoxification step, these acyl glucuronide metabolites can be chemically reactive. nih.govresearchgate.net

The central molecule donating the glucuronic acid moiety in this reaction is Uridine 5'-diphospho-glucuronic acid (UDPGA). pharmacy180.comresearchgate.net Derived from D-glucose, UDPGA is a readily available, high-energy coenzyme that acts as the activated form of glucuronic acid. pharmacy180.com Its availability is rarely a limiting factor in the body, as it is produced through processes linked to glycogen (B147801) synthesis. pharmacy180.com

The transfer of the glucuronyl group from UDPGA to a substrate is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govpharmacy180.com These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. pharmacy180.comnih.gov The general mechanism involves the transfer of the glucuronic acid from UDPGA to a substrate containing a suitable functional group, such as a hydroxyl, amine, or, in this case, a carboxylic acid. pharmacy180.com This conjugation results in the formation of a β-D-glucuronide, a product with significantly increased water solubility due to the ionizable carboxyl group of the glucuronic acid moiety. pharmacy180.com

Precursor Metabolic Transformations: From Sulindac (B1681787) to Sulindac Sulfone

Before glucuronidation can occur, the parent drug, sulindac, must undergo initial metabolic changes. Sulindac is a sulfoxide (B87167) prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its effects. nih.govnih.gov Its metabolism involves two main transformations: a reversible reduction to sulindac sulfide (B99878), which is the active anti-inflammatory agent, and an irreversible oxidation to sulindac sulfone. nih.govmedex.com.bdresearchgate.netresearchgate.net

The formation of sulindac sulfone from the sulindac sulfoxide is an irreversible oxidation reaction. nih.govresearchgate.netresearchgate.net This process occurs in the liver and converts the sulfoxide group into a sulfone group. researchgate.net Unlike the sulfide metabolite, sulindac sulfone does not possess anti-inflammatory activity because it does not inhibit prostaglandin (B15479496) synthesis. researchgate.netaacrjournals.org

The oxidation of sulindac to its sulfone form is primarily catalyzed by the microsomal cytochrome P450 (P450) enzyme system. nih.govresearchgate.net Specific isozymes within this family have been identified as being responsible for this metabolic step.

Table 1: Cytochrome P450 Enzymes in Sulindac Sulfone Formation

| Enzyme Family | Specific Isozyme | Reference |

|---|---|---|

| Cytochrome P450 | CYP1A2 | researchgate.net |

| Cytochrome P450 | CYP1B1 | researchgate.net |

Both the R- and S-epimers of sulindac can be oxidized to the sulfone, though studies indicate that the R-epimer may be converted at a greater rate. nih.gov

Enzymology of Sulindac Sulfone Glucuronidation

Once formed, sulindac sulfone, which contains a carboxylic acid group, is a substrate for Phase II glucuronidation. This reaction results in the final product, Sulindac Sulfone Acyl-beta-D-Glucuronide. nih.govacanthusresearch.com The specific UGT enzymes that catalyze the glucuronidation of many carboxylic acids have been identified, with several isoforms showing activity. clinpgx.orgnih.gov While direct studies on sulindac sulfone are limited, the key enzymes for this class of compounds are well-established.

Table 2: Key UGT Isoforms in Carboxylic Acid Glucuronidation

| UGT Isoform | Relative Activity | Reference |

|---|---|---|

| UGT2B7 | Major isoform with high efficiency | clinpgx.orgnih.gov |

| UGT1A3 | Active isoform | clinpgx.orgnih.gov |

| UGT1A9 | Active isoform | clinpgx.orgnih.gov |

| UGT1A7 | Shows some reactivity | nih.gov |

Given that sulindac sulfone is a carboxylic acid-containing metabolite, it is highly probable that these UGT isoforms, particularly UGT2B7, UGT1A3, and UGT1A9, are involved in its conjugation to form this compound. clinpgx.orgnih.gov Research has shown that acyl glucuronides of nonsteroidal anti-inflammatory drugs (NSAIDs) can form covalent bonds with UGT1A9 and UGT2B7, further implicating these enzymes in the metabolism of such compounds. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Sulindac |

| Sulindac Sulfide |

| Sulindac Sulfone |

| This compound |

| UDP-Glucuronic Acid (UDPGA) |

| Cytochrome P450 |

Specific UGT Isoforms Involved in Conjugation

The glucuronidation of sulindac sulfone, like many NSAIDs, is not catalyzed by a single enzyme but involves multiple UGT isoforms. nih.gov Research investigating the specific enzymes responsible has identified several key players, primarily belonging to the UGT1A and UGT2B subfamilies.

Systematic screening of NSAID glucuronidation by various individually expressed UGTs has demonstrated that the relative rates of conjugation vary, showing specificity among the enzymes. pharmgkb.org For NSAIDs in general, multiple UGT enzymes are involved in their hepatic catalysis. nih.gov Specifically, UGT1A1, UGT1A9, UGT2B4, and UGT2B7 appear to be the most notable isoforms involved in the hepatic glucuronidation of this class of drugs. nih.govpharmgkb.org

However, studies using inhibitors have helped to refine the understanding of which isoforms are principally involved in the glucuronidation of sulindac sulfone in human liver microsomes. nih.govpharmgkb.org For instance, the failure of imipramine (B1671792) to inhibit the glucuronidation of sulindac and sulindac sulfone suggests that UGT1A3 is not a primary catalyst for this reaction in the human liver. nih.govpharmgkb.org

Table 1: UGT Isoforms Implicated in Sulindac Sulfone Glucuronidation

| UGT Isoform | Involvement in Sulindac Sulfone Glucuronidation | Supporting Evidence |

| UGT1A1 | Likely involved | Implicated in the general hepatic catalysis of NSAID glucuronidation. nih.govpharmgkb.org |

| UGT1A3 | Not a principal hepatic catalyst | Inhibitory studies with imipramine in pooled human liver microsomes did not show inhibition of sulindac sulfone glucuronidation. nih.govpharmgkb.org |

| UGT1A9 | Likely involved | Implicated in the general hepatic catalysis of NSAID glucuronidation. nih.govpharmgkb.org |

| UGT2B4 | Likely involved | Implicated in the general hepatic catalysis of NSAID glucuronidation. nih.govpharmgkb.org |

| UGT2B7 | Likely involved | Implicated in the general hepatic catalysis of NSAID glucuronidation. nih.govpharmgkb.org |

Localization of Glucuronidating Enzymes in Research Models

The enzymes responsible for the glucuronidation of sulindac sulfone are primarily located in tissues central to drug metabolism. The liver is the main site of UGT expression and plays a major role in the glucuronidation of drugs. nih.gov Research models used to study these pathways often utilize components from the liver to replicate this environment.

Studies on NSAID glucuronidation, including that of sulindac sulfone, have been conducted using pooled human liver microsomes (HLMs). nih.govpharmgkb.org Microsomes are vesicles formed from the endoplasmic reticulum, which is where UGT enzymes are located. Using HLMs allows for the investigation of metabolic pathways in a setting that closely mimics the human liver. pharmgkb.org In addition to the liver, UGT isoforms from the UGT1A and UGT2B subfamilies are also expressed in the intestine, which can contribute to the metabolism of xenobiotics. researchgate.netnih.gov

Kinetic parameters for the glucuronidation reaction have been determined using expressed UGT Supersomes, which are microsomes prepared from insect cells that have been engineered to express a specific UGT enzyme. nih.govpharmgkb.org This allows researchers to study the activity of individual UGT isoforms and compare their efficiency in metabolizing a substrate like sulindac sulfone to the activity observed in pooled human liver microsomes. nih.govpharmgkb.org

Table 2: Research Models and Enzyme Localization

| Research Model | Cellular Component | Primary Organ Source | Relevance to Sulindac Sulfone Glucuronidation |

| Pooled Human Liver Microsomes (HLMs) | Microsomes (Endoplasmic Reticulum) | Liver | Used to determine kinetic parameters and identify key UGT isoforms in a setting that reflects human hepatic metabolism. nih.govpharmgkb.org |

| Expressed UGT Supersomes | Microsomes (Endoplasmic Reticulum) | N/A (Insect Cells) | Allows for the study of individually expressed UGT isoforms to assess their specific contribution to sulindac sulfone conjugation. nih.govpharmgkb.org |

| Intestinal Microsomes | Microsomes (Endoplasmic Reticulum) | Intestine | A potential site for glucuronidation, as relevant UGT isoforms are expressed here. researchgate.netnih.gov |

Metabolic Fate and Elimination in Preclinical and in Vitro Research Models

Enterohepatic Recirculation of Sulindac (B1681787) Sulfone and its Glucuronide Conjugate

Enterohepatic circulation is a significant process in the disposition of sulindac and its metabolites, contributing to the prolonged presence of the drug's derivatives in the body. nih.govnih.gov This process involves the excretion of compounds from the liver into the bile, their subsequent entry into the intestine, and potential reabsorption back into the bloodstream. frontiersin.orgyoutube.com

For sulindac, this recirculation predominantly involves the inactive prodrug form, which helps maintain systemic levels of the active sulfide (B99878) metabolite. nih.govnih.gov The sulfone metabolite also participates in this cycle. After its formation in the liver, Sulindac Sulfone Acyl-beta-D-Glucuronide can be excreted into the bile. nih.gov Within the intestinal lumen, gut microflora can deconjugate the glucuronide, releasing sulindac sulfone. youtube.com This free form can then be reabsorbed from the intestine back into the portal circulation, returning to the liver where it can be re-conjugated or undergo other metabolic transformations.

Studies in human subjects have established the existence of extensive enterohepatic recirculation of sulindac and its sulfide and sulfone metabolites. nih.gov While inter-individual variations are wide, the relative biliary clearances for the sulfide, sulindac, and sulfone metabolites are remarkably constant. nih.gov The extensive recycling of these metabolites can lead to prolonged exposure and may result in higher concentrations in the portal circulation compared to systemic plasma. nih.gov This recirculation is facilitated by transport proteins in the liver that efflux the glucuronide conjugates into the bile. frontiersin.org

Excretion Pathways of the Glucuronide Metabolite in Experimental Systems (e.g., Bile, Urine, Feces)

The elimination of sulindac metabolites, including this compound, occurs through multiple pathways, primarily via urine and feces. nih.gov The specific route and form of the excreted compound depend on various factors, including the metabolic transformations within the liver and the activity of transport proteins.

Biliary Excretion: In vitro studies using sandwich-cultured rat and human hepatocytes have demonstrated that sulindac metabolites are subject to significant biliary excretion. nih.govnih.gov Sulindac sulfone has been shown to inhibit the biliary clearance of model substrates, indicating its own interaction with biliary transport systems. nih.govnih.gov The glucuronide conjugate is actively transported from the hepatocytes into the bile, a critical step for initiating enterohepatic recirculation. frontiersin.org

Urinary and Fecal Excretion: Following oral administration, approximately half of a sulindac dose is eliminated in the urine, primarily as the conjugated sulfone metabolite. nih.gov Around 25% of the dose is found in the feces, mostly in the form of the sulfone or the reduced sulfide metabolite. nih.gov The presence of this compound in urine indicates that after its formation and circulation, a portion is filtered by the kidneys for elimination. The fecal excretion component is largely a result of biliary excretion and subsequent elimination, either as the intact glucuronide or as the deconjugated sulfone. frontiersin.orgnih.gov

| Excretion Pathway | Primary Metabolite Form | Approximate Percentage of Administered Dose (Sulindac) | Source |

| Urine | Conjugated Sulindac Sulfone | ~50% | nih.gov |

| Feces | Sulindac Sulfone / Sulindac Sulfide | ~25% | nih.gov |

Comparative Disposition of this compound with Other Sulindac Metabolites (e.g., Sulindac Sulfide Glucuronide)

The disposition of sulindac involves a dynamic interplay between its main metabolites: the reduced, pharmacologically active sulindac sulfide and the oxidized, inactive sulindac sulfone. nih.govresearchgate.net Both can be conjugated with glucuronic acid to form their respective acyl-beta-D-glucuronides.

In studies with human subjects, the relative biliary clearances of the sulfide, sulindac (prodrug), and sulfone metabolites were found to be in an average ratio of 1:12:12. nih.gov This indicates that the biliary clearance of sulindac sulfone is substantially higher than that of sulindac sulfide. nih.gov Similarly, in rats, the biliary clearance of sulindac sulfone was comparable to that of the parent drug, sulindac, while the sulfide's biliary clearance was significantly lower, at about 40% of that for sulindac. nih.gov

In vitro experiments using rat and human hepatocytes further highlight these differences. Sulindac sulfide was found to be a more potent inhibitor of certain hepatic uptake transporters compared to sulindac sulfone. nih.govnih.gov For instance, in suspended human hepatocytes, the IC₅₀ for inhibition of taurocholate uptake was 3.1 µM for the sulfide versus 42.2 µM for the sulfone. nih.gov This suggests distinct interactions with the transport proteins that govern the hepatic uptake and efflux of these metabolites and their glucuronide conjugates, ultimately shaping their metabolic fate.

| Metabolite | Relative Biliary Clearance (Human, Sulfide:Sulindac:Sulfone) | Biliary Clearance (Rat, vs Sulindac) | Inhibition of Taurocholate Uptake (Human Hepatocytes, IC₅₀) | Source |

| Sulindac Sulfide | 1 | ~40% | 3.1 µM | nih.govnih.gov |

| Sulindac Sulfone | 12 | Comparable to Sulindac | 42.2 µM | nih.govnih.gov |

Reactivity, Stability, and Macromolecular Interactions of Acyl Glucuronides in Research

Chemical Instability and Reactivity of the Acyl Glucuronide Moiety

Acyl glucuronides, including Sulindac (B1681787) Sulfone Acyl-beta-D-Glucuronide, are known to be unstable chemical entities. grantome.comnih.gov Their instability stems from the electrophilic nature of the ester carbonyl carbon, making them susceptible to nucleophilic attack. nih.gov The degradation of these metabolites follows first-order kinetics and is a composite of two main reactions: hydrolysis back to the parent aglycone and intramolecular acyl migration. tandfonline.comnih.gov

Mechanisms of Acyl Migration and Hydrolysis at Physiological pH

At physiological pH, acyl glucuronides undergo decomposition through two competing pathways: hydrolysis and acyl migration. tandfonline.comnih.gov

Hydrolysis: This process involves the cleavage of the ester bond, regenerating the original carboxylic acid (sulindac sulfone) and D-glucuronic acid. This can occur via chemical hydrolysis or be catalyzed by enzymes like carboxylesterases. researchgate.netyoutube.com

Acyl Migration: This is an intramolecular transesterification reaction where the acyl group moves from its initial, metabolically formed 1-O-β position to the adjacent hydroxyl groups on the glucuronic acid ring. tandfonline.comnih.gov This non-enzymatic reaction results in a complex mixture of positional isomers, including the 2-O, 3-O, and 4-O-acyl esters. tandfonline.com Due to entropic considerations, intramolecular migration is often the predominant degradation pathway compared to intermolecular hydrolysis. tandfonline.comnih.gov These resulting positional isomers are significant because, unlike the parent 1-O-acyl conjugate, they are typically not substrates for the β-glucuronidase enzyme, which can prevent the release of the aglycone. tandfonline.comnih.gov The process is catalyzed by both specific and general bases. researchgate.net

Formation of Covalent Adducts with Biological Macromolecules (e.g., Proteins)

The chemical reactivity of acyl glucuronides enables them to form covalent bonds with biological macromolecules, most notably proteins. grantome.comnih.gov These reactive metabolites can acylate or glycate target proteins, forming adducts that may lead to altered protein function or elicit an immune response. grantome.comnih.gov This covalent modification is a key hypothesis behind the idiosyncratic adverse drug reactions observed with some carboxylic acid-containing drugs. nih.govnih.gov Studies with various nonsteroidal anti-inflammatory drugs (NSAIDs) have shown that their acyl glucuronide metabolites form covalent adducts with proteins in liver fractions and plasma. nih.govdntb.gov.ua

Two primary mechanisms have been proposed for the formation of covalent protein adducts by acyl glucuronides. nih.govresearchgate.net

Acylation (Transacylation): This mechanism involves a direct nucleophilic attack from a reactive residue on a protein (such as lysine (B10760008), histidine, or cysteine) on the electrophilic carbonyl carbon of the 1-β-O-acyl glucuronide. nih.govresearchgate.net This reaction results in the transfer of the acyl moiety (the drug) to the protein and the release of glucuronic acid.

Glycation: This pathway is indirect and dependent on the initial acyl migration of the metabolite. nih.govresearchgate.net After the acyl group migrates to the C2, C3, or C4 position, the glucuronic acid ring of these isomers can undergo tautomerization to open into a reactive aldehyde form. researchgate.net This aldehyde can then react with the primary amine group of a lysine residue on a protein to form a Schiff base (imine). researchgate.netnih.gov This intermediate can then undergo an Amadori rearrangement to form a stable, covalently bound ketoamine (glycation) adduct. researchgate.net In this mechanism, the entire conjugate—both the drug and the glucuronic acid moiety—becomes covalently attached to the protein. nih.gov

Table 1: Comparison of Mechanistic Hypotheses for Protein Adduct Formation

| Feature | Acylation (Transacylation) | Glycation |

|---|---|---|

| Initial Reactant | 1-β-O-acyl glucuronide | Positional isomers (e.g., 2-O, 3-O, 4-O) formed via acyl migration. researchgate.net |

| Reaction Site on Protein | Nucleophilic residues (e.g., Lys, Cys, His). nih.gov | Primarily lysine amino groups. researchgate.netnih.gov |

| Mechanism | Direct nucleophilic displacement at the carbonyl carbon. nih.govresearchgate.net | Ring-opening of the migrated isomer to an aldehyde, followed by Schiff base formation and Amadori rearrangement. researchgate.net |

| Structure of Adduct | The aglycone (drug) is attached to the protein. | The entire conjugate (drug + glucuronic acid) is attached to the protein. nih.gov |

Comparison of Reactivity with Other Xenobiotic Conjugates (e.g., Coenzyme A Conjugates)

Carboxylic acids can also be bioactivated through a different pathway involving the formation of acyl-Coenzyme A (CoA) thioesters. nih.gov Both acyl glucuronides and acyl-CoA thioesters are electrophilic species capable of acylating proteins and are considered potentially reactive metabolites. nih.gov

While the formation of acyl glucuronides may be a higher capacity pathway, particularly at increased drug concentrations, acyl-CoA intermediates are thought to be intrinsically more reactive than their acyl glucuronide counterparts. nih.gov Both types of metabolites can be inactivated by conjugation with glutathione (B108866). However, some research suggests that the resulting S-acyl glutathione conjugate may be more reactive toward other nucleophiles than the corresponding acyl glucuronide. nih.gov In contrast to acyl glucuronides, which can be transported out of the cell and react with extracellular proteins, acyl-CoA esters are generally thought to be more rapidly hydrolyzed or utilized within the cell, and their transport is less well understood. nih.gov

Table 2: Comparative Reactivity of Acyl Glucuronides and Acyl-CoA Thioesters

| Feature | Acyl Glucuronides | Acyl-CoA Thioesters |

|---|---|---|

| Formation Pathway | UDP-glucuronosyltransferase (UGT) catalyzed conjugation with glucuronic acid. nih.gov | Acyl-CoA synthetase catalyzed formation. nih.gov |

| Relative Reactivity | Considered reactive electrophiles. nih.gov | May be more intrinsically reactive than acyl glucuronides. nih.gov |

| Predominance | Pathway may prevail with increasing drug concentration. nih.gov | A key intermediate in cellular metabolism. |

| Secondary Reactions | Can undergo acyl migration to form isomers, which can lead to glycation. nih.gov | Primarily undergo hydrolysis or transacylation. |

| Cellular Location | Can be transported out of hepatocytes, reacting with plasma or canalicular proteins. nih.gov | Generally considered to be intracellular; hepatobiliary transport is not well explored. nih.gov |

In Vitro and Preclinical Research Applications and Findings

Investigations in Isolated Enzyme Systems and Subcellular Fractions (e.g., Liver Cytosol, Microsomes)

The biotransformation of Sulindac (B1681787) involves a series of metabolic steps, with the formation of Sulindac Sulfone and its subsequent glucuronide conjugate being a key pathway. Studies utilizing isolated enzyme systems have been fundamental in elucidating the specifics of these transformations.

Research has demonstrated that the oxidation of Sulindac and its sulfide (B99878) metabolite to Sulindac Sulfone is catalyzed by enzymes located in the liver. Specifically, liver 9,000 x g supernatants from various species, including guinea pigs, rabbits, and dogs, have been shown to facilitate the oxidation of both Sulindac Sulfide and Sulindac itself. nih.gov In contrast, similar preparations from mice and rats were only capable of oxidizing Sulindac Sulfide. nih.gov

Further subcellular fractionation studies in guinea pigs revealed that the oxidase activity for Sulindac Sulfide is present in both the microsomal and cytosolic fractions of the liver. nih.gov However, the enzyme activity responsible for oxidizing Sulindac to its sulfone form was exclusively found in the microsomal fraction. nih.gov The microsomal oxidation of Sulindac was noted to be inducible by treatment with 3-methylcholanthrene, suggesting the involvement of cytochrome P450 enzymes. nih.gov While these studies primarily focus on the formation of the precursor, Sulindac Sulfone, it is within these same subcellular fractions, rich in UDP-glucuronosyltransferases (UGTs), that the subsequent conjugation to form Sulindac Sulfone Acyl-beta-D-Glucuronide is understood to occur. Species-specific differences in the hydrolysis of acyl glucuronides have also been noted between human and rat liver microsomes, with esterases playing a more dominant role in humans. nih.gov

Table 1: Localization of Sulindac and Sulindac Sulfide Oxidase Activity in Guinea Pig Liver

| Subcellular Fraction | Sulindac Sulfide Oxidase Activity | Sulindac Oxidase Activity |

| Microsomes | Present | Present |

| Cytosol | Present | Absent |

Studies in Cultured Cell Lines for Metabolic Profiling

Cultured cell lines, particularly hepatocytes, have served as valuable in vitro models for studying the metabolic profile of Sulindac and its metabolites. These systems allow for the investigation of metabolic pathways in a controlled environment that closely mimics the physiological conditions of the liver.

Studies using suspended and sandwich-cultured rat and human hepatocytes have been instrumental in examining the transport and metabolism of Sulindac. nih.govnih.govsigmaaldrich.com In these models, the formation and presence of Sulindac Sulfone, the direct precursor to this compound, have been confirmed. nih.govnih.govsigmaaldrich.com The use of these cell lines has demonstrated that Sulindac and its metabolites, including the sulfone, are potent inhibitors of various hepatic transport proteins responsible for the uptake and biliary excretion of other compounds. nih.govnih.govsigmaaldrich.com This indicates that as Sulindac is metabolized to Sulindac Sulfone within these cells, the subsequent glucuronidation to its acyl-beta-D-glucuronide form is a critical step in its metabolic fate and clearance.

Preclinical Research in Animal Models (e.g., Mice, Rats) for Metabolic Disposition Studies

Animal models, primarily rats and mice, have been essential for understanding the in vivo metabolic disposition of Sulindac and its metabolites, including this compound. These studies involve the administration of Sulindac to the animals and subsequent analysis of biological fluids and tissues to identify and quantify the parent drug and its metabolic products.

High-performance liquid chromatography (HPLC) methods have been developed for the sensitive and specific quantification of Sulindac, Sulindac Sulfone, and Sulindac Sulfide in the plasma and urine of animal models. nih.gov These analytical techniques have revealed that this compound is a major metabolite found in both plasma and urine. imugex.com Further studies have also established methods for the determination of these metabolites in bile and gastric fluid, providing a comprehensive picture of their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govcapes.gov.br Research has shown that Sulindac Sulfone is a significant metabolite in many mammals, although its production is minimal in mice and rats. caymanchem.com The analysis of urine samples often requires enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide moiety, confirming the presence of this compound as a key excretory product. nih.gov

Contribution to Understanding Non-Cyclooxygenase Dependent Activities of Sulindac Metabolites

A significant area of research has focused on the non-cyclooxygenase (COX) dependent mechanisms of action of Sulindac metabolites, particularly in the context of cancer chemoprevention. Sulindac Sulfone is of particular interest as it does not inhibit COX enzymes, yet it demonstrates antineoplastic activity. caymanchem.comnih.gov

The anticancer effects of Sulindac and its metabolites are believed to be, at least in part, independent of their anti-inflammatory COX-inhibitory activity. nih.gov One of the proposed COX-independent targets is cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE). nih.gov Both Sulindac Sulfide and Sulindac Sulfone have been shown to inhibit cGMP PDE activity at concentrations that correlate with their ability to inhibit cancer cell growth. nih.gov By studying the effects of Sulindac Sulfone, which lacks COX activity, researchers have been able to dissociate the anti-inflammatory and anticancer properties of Sulindac. This has led to the development of novel Sulindac derivatives that are designed to retain their anticancer efficacy while minimizing the gastrointestinal side effects associated with COX inhibition. nih.govnih.gov The formation of this compound is a critical step in the metabolism of the active sulfone metabolite, influencing its systemic exposure and, consequently, its engagement with these non-COX targets.

Role in Studying Drug-Drug Interactions related to Transporter Inhibition (e.g., Organic Anion Transporters OAT1 and OAT3)

This compound and its precursor have been implicated in potential drug-drug interactions through the inhibition of renal organic anion transporters, specifically OAT1 and OAT3. These transporters play a crucial role in the elimination of a wide range of drugs from the body.

A study screening various drug metabolites for their inhibitory effects on OAT1 and OAT3 identified Sulindac Sulfone as a potent inhibitor of OAT3. nih.gov While it did not significantly inhibit OAT1 at the tested concentrations, its inhibitory constant (Ki) for OAT3 was found to be significantly lower than that of many other metabolites, indicating a higher potency for OAT3 inhibition. nih.gov The inhibition of OAT3 by metabolites like Sulindac Sulfone can alter the pharmacokinetics of co-administered drugs that are substrates for this transporter. mdpi.com Furthermore, studies on NSAID glucuronides as a class have shown that they can be potent inhibitors of both OAT1 and OAT3, suggesting that this compound itself may contribute to these interactions. pharmgkb.orgsigmaaldrich.com These findings are critical for predicting and understanding clinically relevant drug-drug interactions involving Sulindac.

Table 2: Inhibitory Potency of Sulindac Sulfone on Organic Anion Transporters

| Transporter | Inhibition | Ki Value (µM) |

| OAT1 | Not specified as a significant inhibitor | >100 |

| OAT3 | Yes | Lower than many other tested metabolites, indicating higher potency |

Data synthesized from a study where Sulindac Sulfone's Ki for OAT3 was found to be at least 12 times lower than that of nine other metabolites. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.